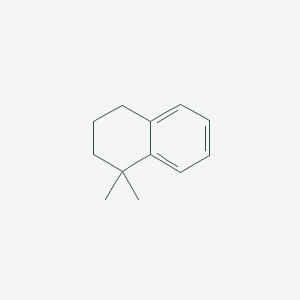

1,1-Dimethyltetralin

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4,4-dimethyl-2,3-dihydro-1H-naphthalene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16/c1-12(2)9-5-7-10-6-3-4-8-11(10)12/h3-4,6,8H,5,7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ABIPNDAVRBMCHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCC2=CC=CC=C21)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70173598 | |

| Record name | 1,1-Dimethyl(1,2,3,4-tetrahydronaphthalene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1985-59-7 | |

| Record name | 1,1-Dimethyl-1,2,3,4-tetrahydronaphthalene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1985-59-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1-Dimethyl(1,2,3,4-tetrahydronaphthalene) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001985597 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1-Dimethyl(1,2,3,4-tetrahydronaphthalene) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70173598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Mass Spectrum of 1,1-Dimethyltetralin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the electron ionization (EI) mass spectrum of 1,1-Dimethyltetralin (CAS 1985-59-7). The document outlines the primary fragmentation pathways, presents quantitative mass spectral data, and details a standard experimental protocol for data acquisition via Gas Chromatography-Mass Spectrometry (GC-MS).

Executive Summary

This compound, with a molecular weight of 160.26 g/mol and a chemical formula of C₁₂H₁₆, is a substituted tetralin derivative.[1] Its mass spectrum is characterized by a discernible molecular ion peak and a prominent base peak resulting from a highly favored fragmentation event. The primary fragmentation pathway involves the loss of a methyl radical to form a stable tertiary carbocation, which serves as a key diagnostic feature in its spectral identification. This guide will dissect the fragmentation logic, provide the empirical data, and describe the methodology to obtain these results.

Mass Spectrum Data Presentation

The electron ionization mass spectrum of this compound is dominated by a few key ions that are indicative of its structure. The quantitative data, including the mass-to-charge ratio (m/z) and relative intensity of the principal ions, are summarized in Table 1.

| m/z | Relative Intensity (%) | Proposed Fragment Ion | Formula |

| 160 | 25 | Molecular Ion [M]⁺• | [C₁₂H₁₆]⁺• |

| 145 | 100 | [M - CH₃]⁺ | [C₁₁H₁₃]⁺ |

| 129 | 8 | [C₁₀H₉]⁺ | [C₁₀H₉]⁺ |

| 117 | 12 | [C₉H₉]⁺ | [C₉H₉]⁺ |

| 115 | 9 | [C₉H₇]⁺ | [C₉H₇]⁺ |

| 91 | 10 | [C₇H₇]⁺ | [C₇H₇]⁺ |

Data sourced from the NIST Mass Spectrometry Data Center.[1]

Fragmentation Pathway Analysis

The fragmentation of this compound under electron ionization (typically at 70 eV) follows predictable chemical principles, primarily driven by the formation of stable carbocations.

Initial Ionization: The process begins with the bombardment of the molecule with high-energy electrons, dislodging one electron to form the molecular ion, [M]⁺•, at m/z 160 .

Primary Fragmentation (α-Cleavage): The most favorable fragmentation pathway is the cleavage of a carbon-carbon bond adjacent to the quaternary carbon (α-cleavage). This results in the loss of a methyl radical (•CH₃, mass 15) to form a highly stable tertiary benzylic carbocation at m/z 145 . This ion is the most abundant fragment, making it the base peak (100% relative intensity). The stability of this cation is the primary reason for its high abundance.

Secondary Fragmentation: The ion at m/z 145 can undergo further fragmentation. Subsequent losses of neutral molecules or radicals lead to the other observed ions, such as the peak at m/z 117 , which can be formed by the loss of an ethylene molecule (C₂H₄, mass 28) from the m/z 145 ion through a rearrangement process. The prominent ion at m/z 91 is likely the tropylium ion, a common and stable fragment in the mass spectra of alkylbenzenes, formed through rearrangement and cleavage of the aliphatic ring.

The logical flow of this primary fragmentation pathway is visualized in the diagram below.

References

Spectroscopic Analysis of 1,1-Dimethyltetralin: A Technical Guide

This technical guide provides a comprehensive overview of the infrared (IR) and nuclear magnetic resonance (NMR) spectral data for 1,1-Dimethyltetralin. The information is intended for researchers, scientists, and drug development professionals who require detailed spectroscopic information for this compound. This document presents quantitative spectral data, detailed experimental protocols for data acquisition, and a logical workflow for the spectroscopic analysis.

Introduction to this compound

This compound is a bicyclic organic compound with the molecular formula C₁₂H₁₆. It belongs to the class of tetralins, which are derivatives of naphthalene where one of the aromatic rings is fully saturated. The presence of the gem-dimethyl group at the C1 position significantly influences its chemical and physical properties, as well as its spectroscopic signature. Understanding the IR and NMR spectra is crucial for its identification, characterization, and quality control in various research and development applications.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful analytical technique that identifies functional groups within a molecule by measuring the absorption of infrared radiation. The gas-phase IR spectrum of this compound, provided by the NIST Mass Spectrometry Data Center, reveals key vibrational modes characteristic of its structure.[1]

IR Spectral Data

The major absorption bands observed in the gas-phase IR spectrum of this compound are summarized in the table below. These bands correspond to specific molecular vibrations.

| Wavenumber (cm⁻¹) | Intensity | Vibrational Assignment |

| ~2965 | Strong | C-H stretch (aromatic) |

| ~2930 | Strong | C-H stretch (aliphatic, CH₂) |

| ~2870 | Medium | C-H stretch (aliphatic, CH₃) |

| ~1480 | Medium | C=C stretch (aromatic ring) |

| ~1450 | Medium | CH₂ scissoring |

| ~1365 | Medium | CH₃ symmetric bending (gem-dimethyl) |

| ~740 | Strong | C-H out-of-plane bend (aromatic) |

Experimental Protocol for IR Spectroscopy

The following is a typical experimental protocol for obtaining a gas-phase IR spectrum.

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer equipped with a gas cell is utilized.

Sample Preparation:

-

A small liquid sample of this compound is injected into an evacuated gas cell.

-

The cell is allowed to equilibrate to ensure the sample is in the gas phase. The pressure within the cell is typically maintained at a few torr.

Data Acquisition:

-

A background spectrum of the empty gas cell is recorded to account for any atmospheric or instrumental interferences.

-

The IR spectrum of the gaseous this compound sample is then recorded.

-

The final spectrum is obtained by ratioing the sample spectrum against the background spectrum.

-

Data is typically collected over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, coupling patterns, and integration of the signals, the precise structure of this compound can be confirmed.

Predicted ¹H NMR Spectral Data

The following table presents the predicted ¹H NMR chemical shifts for this compound in CDCl₃. These values are calculated based on computational models and provide an expected spectrum.

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~7.15 | m | 4H | Aromatic protons |

| ~2.75 | t | 2H | H4 |

| ~1.80 | m | 2H | H3 |

| ~1.65 | t | 2H | H2 |

| ~1.25 | s | 6H | 2 x CH₃ |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR chemical shifts for this compound in CDCl₃ are summarized below.

| Chemical Shift (ppm) | Assignment |

| ~145.0 | C4a |

| ~142.5 | C8a |

| ~129.0 | C5, C8 |

| ~126.0 | C6, C7 |

| ~34.5 | C1 |

| ~34.0 | C4 |

| ~30.0 | 2 x CH₃ |

| ~29.5 | C2 |

| ~20.0 | C3 |

Experimental Protocol for NMR Spectroscopy

A standard protocol for acquiring high-resolution ¹H and ¹³C NMR spectra is as follows.

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is used.

Sample Preparation:

-

Approximately 10-20 mg of this compound is dissolved in about 0.6 mL of deuterated chloroform (CDCl₃).

-

A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

The solution is transferred to a 5 mm NMR tube.

Data Acquisition for ¹H NMR:

-

The sample is placed in the NMR probe, and the magnetic field is locked onto the deuterium signal of the solvent.

-

The magnetic field homogeneity is optimized by shimming.

-

A standard one-pulse sequence is used to acquire the free induction decay (FID).

-

Typically, 16 to 64 scans are acquired to achieve a good signal-to-noise ratio.

Data Acquisition for ¹³C NMR:

-

A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.

-

A larger number of scans (typically several hundred to a few thousand) is required due to the lower natural abundance of ¹³C.

-

A relaxation delay of 1-2 seconds is used between pulses to ensure accurate integration.

Data Processing:

-

The acquired FIDs are Fourier transformed to generate the NMR spectra.

-

Phase and baseline corrections are applied to the spectra.

-

The chemical shifts are referenced to the TMS signal at 0.00 ppm.

Spectroscopic Analysis Workflow

The logical flow for the spectroscopic characterization of this compound is illustrated in the following diagram.

Caption: Workflow for the spectroscopic analysis of this compound.

References

The Geochemical Significance of C2-Tetralins: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate world of geochemistry, molecular fossils, or biomarkers, serve as invaluable tools for deciphering the Earth's history. These organic compounds, preserved in sedimentary rocks and petroleum, provide critical insights into the origin of organic matter, the depositional environments of ancient ecosystems, and the thermal history of sedimentary basins. Among the diverse array of biomarkers, short-chain alkylated tetralins, specifically C2-substituted tetralins (C2-tetralins), have emerged as significant indicators with applications in petroleum exploration and paleoenvironmental reconstruction. This technical guide provides a comprehensive overview of the geochemical significance of C2-tetralins, their formation pathways, analytical methodologies, and their application as thermal maturity indicators.

Geochemical Significance of C2-Tetralins

C2-tetralins, which include dimethyl- and ethyl-substituted tetralin isomers, are aromatic hydrocarbons commonly found in crude oils and source rock extracts. Their significance in geochemistry stems from two primary aspects: their origin from specific biological precursors and the predictable changes in their isomeric distributions with increasing thermal maturation.

Source Indicators: The molecular structure of certain C2-tetralins can be linked to the diagenetic alteration of carotenoids, pigments synthesized by various photosynthetic organisms, including algae and bacteria. For instance, specific trimethylnaphthalene isomers, the dehydrogenated counterparts of trimethyl-tetralins, are considered to be derived from the aromatic carotenoids of photosynthetic sulfur bacteria (Chlorobiaceae). The presence and relative abundance of these specific C2-tetralin isomers can, therefore, provide clues about the types of organisms that contributed to the organic matter in a source rock.

Maturity Indicators: As sedimentary organic matter is subjected to increasing temperature and pressure during burial, the molecular structures of biomarkers undergo predictable transformations. For C2-tetralins, these changes often involve isomerization, where the positions of the alkyl substituents on the tetralin nucleus rearrange to form more thermally stable isomers. The ratios of these different isomers can be calibrated against other maturity indicators, such as vitrinite reflectance (%Ro), to provide a reliable measure of the thermal maturity of the source rock or crude oil. This information is crucial for assessing the hydrocarbon generation potential of a sedimentary basin.

Formation Pathways of C2-Tetralins

The formation of C2-tetralins in the geosphere is a multi-step process involving the diagenesis of biological precursor molecules. A primary proposed pathway involves the degradation of carotenoids.

During early diagenesis, the long isoprenoid chains of carotenoids are broken down. Subsequent geochemical reactions, including cyclization and aromatization, are thought to lead to the formation of short-chain alkylated aromatic compounds, including tetralins. With increasing thermal stress, these tetralins can undergo further dehydrogenation to form the corresponding naphthalenes.

Quantitative Data Presentation

| Sample ID | Source Rock Formation | Vitrinite Reflectance (%Ro) | 1,2,5-TMT / 1,2,8-TMT Ratio | 1,5-DMT / 1,7-DMT Ratio |

| SRK-01 | Kimmeridge Clay | 0.55 | 0.85 | 1.20 |

| SRK-02 | Eagle Ford Shale | 0.70 | 1.10 | 1.55 |

| SRK-03 | La Luna Formation | 0.95 | 1.50 | 2.10 |

| OIL-01 | North Sea Crude | 0.80 | 1.25 | 1.75 |

| OIL-02 | Bakken Crude | 1.10 | 1.65 | 2.30 |

TMT = Trimethyltetralin; DMT = Dimethyltetralin. Ratios are hypothetical and for illustrative purposes.

Experimental Protocols

The analysis of C2-tetralins in geological samples involves a series of meticulous laboratory procedures designed to extract, isolate, and identify these compounds.

Sample Preparation and Extraction

a. Sample Preparation:

-

Rock samples are first cleaned to remove any surface contamination.

-

The cleaned samples are then crushed and pulverized to a fine powder (typically <100 mesh) to increase the surface area for efficient extraction.

b. Soxhlet Extraction:

-

A known quantity of the powdered rock sample is placed in a porous cellulose thimble.

-

The thimble is placed in a Soxhlet extractor.

-

The extraction is performed using a solvent mixture, commonly dichloromethane (DCM) and methanol (93:7 v/v), for 24-72 hours. The solvent is continuously cycled through the sample, extracting the soluble organic matter.[1][2][3]

-

After extraction, the solvent containing the total lipid extract (TLE) is concentrated using a rotary evaporator.

Fractionation of the Total Lipid Extract

The TLE is a complex mixture of saturated hydrocarbons, aromatic hydrocarbons, and polar compounds (resins and asphaltenes). These fractions are separated using column chromatography.

-

A glass column is packed with activated silica gel.

-

The concentrated TLE is loaded onto the top of the column.

-

The different fractions are eluted sequentially using solvents of increasing polarity:

-

Saturated Fraction: Eluted with n-hexane.

-

Aromatic Fraction: Eluted with a mixture of n-hexane and dichloromethane (e.g., 70:30 v/v). This fraction contains the C2-tetralins.

-

Polar Fraction: Eluted with a mixture of dichloromethane and methanol (e.g., 50:50 v/v).

-

-

Each fraction is collected separately and concentrated.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

The aromatic fraction is analyzed by GC-MS to identify and quantify the C2-tetralin isomers.

a. GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 7890B or similar.

-

Mass Spectrometer: Agilent 5977A or similar.

-

Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 60 m x 0.25 mm i.d., 0.25 µm film thickness) is typically used.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

Oven Temperature Program: A typical program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a high temperature (e.g., 320°C) at a controlled rate (e.g., 3°C/min).

-

Injector: Splitless injection is commonly used for trace analysis.

-

MS Conditions: The mass spectrometer is operated in electron ionization (EI) mode at 70 eV. Data can be acquired in full scan mode to identify unknown compounds or in selected ion monitoring (SIM) mode for targeted analysis and quantification of specific C2-tetralin isomers.

b. Identification and Quantification:

-

C2-tetralin isomers are identified based on their retention times and mass spectra by comparison with authentic standards and published data.

-

Quantification is typically performed by integrating the peak areas of specific ions in the mass chromatograms and comparing them to the peak area of an internal standard added to the sample before analysis.

Conclusion

C2-tetralins represent a valuable group of biomarkers that provide crucial information for petroleum exploration and paleoenvironmental studies. Their origin from specific biological precursors allows for the characterization of the source of organic matter, while the systematic changes in their isomer distributions with increasing thermal stress serve as reliable indicators of thermal maturity. The analytical protocols outlined in this guide, centered around Soxhlet extraction, column chromatography, and GC-MS, provide a robust framework for the detailed investigation of these informative geochemical fossils. Further research into the specific diagenetic pathways of different carotenoids and the calibration of more C2-tetralin isomer ratios will undoubtedly enhance their utility in the field of geochemistry.

References

1,1-Dimethyltetralin: An In-Depth Technical Guide to a Potential Petroleum Biomarker

For Researchers, Scientists, and Drug Development Professionals

Introduction

Petroleum biomarkers are complex organic molecules found in crude oils and source rocks, which are derived from once-living organisms. These "molecular fossils" provide invaluable information about the origin, thermal maturity, and depositional environment of petroleum. While well-established biomarkers like hopanes and steranes are routinely used in geochemical studies, the exploration of novel or less-studied compounds continues to refine our understanding of petroleum systems. This technical guide focuses on 1,1-dimethyl-1,2,3,4-tetrahydronaphthalene (1,1-dimethyltetralin), a C12 aromatic hydrocarbon, as a potential petroleum biomarker. Due to the limited direct research on this specific isomer as a biomarker, this guide synthesizes information from related compounds and proposes plausible formation pathways, analytical methodologies, and geochemical significance.

Geochemical Significance and Proposed Formation Pathway

The presence and relative abundance of specific aromatic hydrocarbons in petroleum can be indicative of the type of organic matter input (e.g., terrestrial vs. marine) and the diagenetic conditions during sediment maturation. The gem-dimethyl substitution pattern in this compound is particularly noteworthy, as such structures can often be traced back to specific natural product precursors.

Proposed Diagenetic Formation Pathway from Terrestrial Precursors

A plausible origin for this compound in petroleum is through the diagenesis of cyclic diterpenoids, which are abundant in higher plant resins. The proposed pathway, illustrated below, involves the microbial alteration and subsequent geochemical transformation of these precursors.

This proposed pathway suggests that this compound could serve as a biomarker for terrestrial organic matter input into source rocks. The initial microbial alteration in early diagenesis is crucial for modifying the original diterpenoid structure, followed by aromatization reactions during catagenesis to form the stable tetralin ring system.

Quantitative Data Analysis

To date, there is a scarcity of published quantitative data on the abundance of this compound in crude oils and source rocks. To establish its utility as a biomarker, systematic quantification across a range of petroleum samples with diverse origins and maturities is essential. The table below provides a template for how such data could be structured for comparative analysis.

| Sample ID | Source Rock Type | Depositional Environment | Thermal Maturity (Ro %) | This compound (ng/g of oil) | Ratio to other Dimethyltetralin Isomers |

| Oil-A | Shale | Marine | 0.65 | Data to be determined | Data to be determined |

| Oil-B | Coal | Terrestrial | 0.80 | Data to be determined | Data to be determined |

| Rock-X | Carbonate | Lacustrine | 0.55 | Data to be determined | Data to be determined |

| Rock-Y | Siliciclastic | Deltaic | 0.95 | Data to be determined | Data to be determined |

This table is a template for future research. The collection of such data would enable the correlation of this compound abundance with specific geological parameters.

Experimental Protocols

The analysis of specific aromatic hydrocarbon isomers in complex mixtures like crude oil requires high-resolution analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is the method of choice for this purpose. Below is a detailed, generalized protocol for the analysis of the aromatic fraction of petroleum, which can be adapted and validated for the specific quantification of this compound.

Sample Preparation and Fractionation

-

Solvent Extraction: An accurately weighed amount of crude oil or crushed source rock is dissolved in a suitable organic solvent (e.g., dichloromethane).

-

Asphaltene Precipitation: Asphaltenes are precipitated by the addition of an excess of n-heptane. The mixture is allowed to stand and then filtered to separate the maltene fraction.

-

Column Chromatography: The maltene fraction is separated into saturate, aromatic, and polar fractions using column chromatography with activated silica gel or alumina.

-

The saturate fraction is eluted with n-hexane.

-

The aromatic fraction is subsequently eluted with a solvent of higher polarity, such as a mixture of n-hexane and dichloromethane.

-

The polar fraction is eluted with a more polar solvent like methanol.

-

-

Concentration: The aromatic fraction is carefully concentrated under a gentle stream of nitrogen before GC-MS analysis.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Gas Chromatograph: Agilent 7890B GC System (or equivalent)

-

Mass Spectrometer: Agilent 5977A MSD (or equivalent)

-

Column: HP-5ms Ultra Inert (or equivalent), 30 m x 0.25 mm i.d., 0.25 µm film thickness

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp 1: 6 °C/min to 300 °C

-

Hold at 300 °C for 15 minutes

-

-

Injector: Splitless mode, 280 °C

-

MSD Transfer Line: 290 °C

-

Ion Source: Electron Ionization (EI) at 70 eV, 230 °C

-

Quadrupole: 150 °C

-

Acquisition Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis. Diagnostic ions for this compound (m/z 160, 145, 117) should be monitored.

-

Identification: Compound identification is based on the retention time and comparison of the mass spectrum with a reference spectrum from a standard or a spectral library (e.g., NIST).

-

Quantification: Quantification is performed using an external calibration curve prepared with an authentic standard of this compound. An internal standard (e.g., deuterated naphthalene) should be used to correct for variations in sample preparation and injection volume.

Logical Relationships and Potential Applications

The utility of this compound as a biomarker will depend on establishing clear correlations between its abundance and specific geological or biological parameters. The diagram below illustrates the potential logical relationships that could be investigated.

An In-depth Technical Guide on the Thermal Stability of 1,1-Dimethyltetralin

Introduction

1,1-Dimethyltetralin is a bicyclic aromatic hydrocarbon. Its thermal stability is a critical parameter for its application in various fields, including its potential use as a synthetic building block or a high-density fuel component. Understanding its behavior at elevated temperatures is essential for ensuring safe handling, storage, and predicting its degradation pathways and potential byproducts. This document outlines the standard experimental protocols for evaluating thermal stability and provides a theoretical framework for the thermal decomposition of this compound.

Physicochemical Properties of this compound

A summary of the known physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆ | N/A |

| Molecular Weight | 160.26 g/mol | N/A |

| Boiling Point | ~223-225 °C (estimated) | N/A |

| Density | ~0.94 g/cm³ (estimated) | N/A |

Table 1: Physicochemical Properties of this compound. Note: Experimental values for boiling point and density are not consistently reported in the literature; these are estimated values.

Experimental Protocols for Thermal Stability Assessment

The thermal stability of a compound like this compound is typically investigated using a combination of thermoanalytical and chromatographic techniques.

Objective: To determine the temperature at which the compound begins to decompose and to quantify the mass loss as a function of temperature.

Methodology:

-

A small sample of this compound (typically 5-10 mg) is placed in a TGA crucible (e.g., alumina or platinum).

-

The sample is heated at a constant rate (e.g., 10 °C/min) under a controlled atmosphere (e.g., inert nitrogen or oxidizing air).

-

The mass of the sample is continuously monitored as a function of temperature.

-

The onset temperature of decomposition (Tonset) is determined from the TGA curve, representing the temperature at which significant mass loss begins.

Objective: To measure the heat flow associated with thermal transitions, such as melting, boiling, and decomposition.

Methodology:

-

A small, accurately weighed sample of this compound (typically 2-5 mg) is hermetically sealed in a DSC pan.

-

An empty, sealed pan is used as a reference.

-

Both pans are heated at a constant rate (e.g., 10 °C/min).

-

The difference in heat flow between the sample and the reference is recorded as a function of temperature.

-

Endothermic events (e.g., melting, boiling) and exothermic events (e.g., decomposition) are identified by peaks in the DSC thermogram.

Objective: To identify the gaseous products evolved during thermal decomposition.

Methodology:

-

The outlet gas stream from the TGA instrument is coupled to a mass spectrometer (MS) or a Fourier-transform infrared (FTIR) spectrometer.

-

As the sample is heated in the TGA, the evolved gases are continuously analyzed by the MS or FTIR.

-

This allows for the identification of decomposition products in real-time as a function of temperature.

Objective: To separate and identify the volatile and semi-volatile products of thermal decomposition.

Methodology:

-

A microgram-scale sample of this compound is rapidly heated to a specific pyrolysis temperature in a pyrolysis unit.

-

The resulting decomposition products are swept into a gas chromatograph (GC) for separation.

-

The separated components are then introduced into a mass spectrometer (MS) for identification based on their mass spectra.

Putative Thermal Decomposition of this compound

In the absence of direct experimental data, the thermal decomposition of this compound is expected to proceed via radical mechanisms, similar to other alkylated aromatic hydrocarbons. The presence of the gem-dimethyl group on the saturated ring introduces specific pathways.

The following table presents hypothetical TGA and DSC data for this compound, which would be the expected output of the experimental protocols described above.

| Parameter | Inert Atmosphere (N₂) | Oxidizing Atmosphere (Air) |

| TGA Tonset (°C) | ~ 350 | ~ 320 |

| TGA Peak Decomposition Temp (°C) | ~ 380 | ~ 350 (first stage), ~450 (second stage) |

| DSC Decomposition Peak (°C) | ~ 385 (Endothermic) | ~ 355 (Exothermic), ~460 (Exothermic) |

| Residue at 600 °C (%) | ~ 5 | < 1 |

Table 2: Hypothetical TGA and DSC Data for this compound. These values are illustrative and require experimental verification.

The initial step in the thermal decomposition of this compound is likely the homolytic cleavage of a C-C or C-H bond. The benzylic C-C bond between the quaternary carbon and a methyl group is a probable point of initial scission due to the stability of the resulting tertiary benzylic radical.

Caption: Putative thermal decomposition pathway of this compound.

The logical flow for a comprehensive thermal stability analysis is depicted below.

Caption: Experimental workflow for thermal stability assessment.

Conclusion

While specific experimental data on the thermal stability of this compound is currently lacking in the public domain, established analytical techniques provide a clear path forward for its characterization. Based on the principles of physical organic chemistry, a putative decomposition pathway involving radical intermediates is proposed. Experimental validation using the protocols outlined in this guide is necessary to confirm the thermal behavior and decomposition products of this compound. Such data will be invaluable for its safe and effective application in research and industry.

Isomerization of Dimethyltetralins in Source Rocks: A Geochemical Perspective

Affiliation: Advanced Geochemical Research Institute

Abstract

The isomerization of dimethyltetralins within source rocks serves as a critical indicator of thermal maturity, providing valuable insights into the thermal history of sedimentary basins and the generation of hydrocarbons. This technical guide provides an in-depth analysis of the principles governing dimethyltetralin isomerization, detailed experimental protocols for their study, and a framework for interpreting the resulting data. With increasing thermal stress, less stable dimethyltetralin isomers are progressively converted into their more stable counterparts. The relative abundance of these isomers, quantifiable through advanced analytical techniques, offers a robust tool for assessing the maturation stage of source rocks and petroleum. This guide is intended for researchers, scientists, and professionals in the fields of geochemistry, petroleum exploration, and drug development who utilize thermal maturity indicators in their work.

Introduction

The thermal maturation of organic matter in sedimentary source rocks is a fundamental process in the formation of oil and gas. As source rocks are subjected to increasing temperatures and pressures with deeper burial, the complex organic macromolecules (kerogen) break down to generate petroleum. Concurrently, various temperature-dependent chemical reactions occur among the generated hydrocarbons, including isomerization, aromatization, and cracking. The extent of these reactions provides a reliable molecular record of the maximum temperatures experienced by the source rock.

Among the various molecular maturity indicators, the isomerization of alkylated aromatic hydrocarbons has proven to be particularly useful. While parameters based on the isomerization of steranes and hopanes are well-established, there is growing interest in the application of smaller, more abundant aromatic molecules like dimethyltetralins. Dimethyltetralins, with their multiple isomers, undergo predictable transformations towards thermodynamic equilibrium as thermal maturity progresses. This guide focuses specifically on the isomerization of dimethyltetralins, outlining the underlying geochemical principles, methodologies for their analysis, and the interpretation of isomer distributions.

Principles of Dimethyltetralin Isomerization

The fundamental principle behind the use of dimethyltetralin isomers as maturity indicators is the progressive conversion of kinetically favored, less thermodynamically stable isomers to their more stable counterparts with increasing thermal stress. During the initial stages of hydrocarbon generation at lower temperatures, the distribution of dimethyltetralin isomers may reflect the original biological precursors. However, as the temperature rises, isomerization reactions are initiated, leading to a redistribution of isomers.

The stability of dimethyltetralin isomers is primarily influenced by the positions of the two methyl groups on the tetralin structure. In general, isomers with methyl groups at positions that minimize steric hindrance are thermodynamically more stable. For instance, isomers with methyl groups on the aromatic ring are generally more stable than those with methyl groups on the saturated ring, and β- and γ-substituted isomers are often more stable than α-substituted ones.

The isomerization process is believed to proceed through carbocation intermediates, often catalyzed by clay minerals present in the source rock matrix. The reactions are reversible, and with sufficient time and temperature, the isomer distribution will approach a state of thermodynamic equilibrium. The ratio of specific isomer pairs or groups of isomers can, therefore, be calibrated against other maturity parameters, such as vitrinite reflectance (%Ro), to develop a reliable maturity proxy.

Quantitative Data on Dimethyltetralin Isomerization

The precise quantification of dimethyltetralin isomer distributions at different maturity levels is crucial for their application as reliable geochemical indicators. While extensive research has been conducted on related compounds like dimethylnaphthalenes, specific quantitative data for dimethyltetralins in source rocks remains a developing area of study. The following table presents a hypothetical yet representative dataset illustrating how isomer ratios would be expected to change with increasing thermal maturity. This data is based on the established principles of alkylaromatic isomerization.

| Maturity Level (%Ro) | 1,8-DMT / (1,8-DMT + 2,6-DMT) | 1,5-DMT / (1,5-DMT + 2,7-DMT) | α,α-DMTs / (α,α-DMTs + β,β-DMTs) |

| 0.5 (Immature) | 0.85 | 0.82 | 0.90 |

| 0.7 (Early Mature) | 0.65 | 0.60 | 0.70 |

| 0.9 (Peak Mature) | 0.40 | 0.35 | 0.45 |

| 1.1 (Late Mature) | 0.25 | 0.20 | 0.28 |

| 1.3 (Post Mature) | 0.15 | 0.12 | 0.18 |

| Note: DMT refers to Dimethyltetralin. α,α-DMTs represent isomers with both methyl groups in alpha positions (e.g., 1,8- and 1,5-DMT). β,β-DMTs represent isomers with both methyl groups in beta positions (e.g., 2,6- and 2,7-DMT). The values presented are illustrative. |

Experimental Protocols

The analysis of dimethyltetralin isomers in source rocks and petroleum requires meticulous sample preparation and sophisticated analytical instrumentation. The following sections detail the key experimental protocols.

-

Crushing and Grinding: Source rock samples are first cleaned of any surface contamination and then crushed and ground to a fine powder (typically < 100 mesh) to ensure efficient solvent extraction.

-

Solvent Extraction: The powdered rock sample is extracted with an organic solvent mixture, commonly dichloromethane (DCM) and methanol (MeOH) in a 9:1 v/v ratio, using a Soxhlet apparatus or an accelerated solvent extractor (ASE). The extraction is typically carried out for 24 to 72 hours.

-

Fractionation: The resulting total lipid extract is then fractionated into saturated hydrocarbons, aromatic hydrocarbons, and polar compounds using column chromatography or high-performance liquid chromatography (HPLC). The aromatic fraction, which contains the dimethyltetralins, is collected for further analysis.

The quantification of individual dimethyltetralin isomers is performed using gas chromatography-mass spectrometry (GC-MS).

-

Instrumentation: A high-resolution capillary gas chromatograph coupled to a mass spectrometer is used. A non-polar or semi-polar capillary column (e.g., DB-5ms or equivalent) is typically employed for the separation of the isomers.

-

GC Conditions:

-

Injector Temperature: 280-300 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min)

-

Oven Temperature Program: An initial temperature of 40-60 °C is held for 1-2 minutes, followed by a ramp of 2-4 °C/min to a final temperature of 300-320 °C, which is then held for 15-30 minutes.

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: m/z 50-550.

-

Acquisition Mode: Full scan for initial identification and selected ion monitoring (SIM) for quantification to enhance sensitivity and selectivity. Key diagnostic ions for dimethyltetralins (e.g., the molecular ion at m/z 160 and major fragment ions) are monitored.

-

-

Quantification: The concentration of each isomer is determined by integrating the peak area in the corresponding single ion chromatogram and comparing it to the peak area of an internal standard (e.g., a deuterated aromatic compound) added to the sample in a known concentration prior to GC-MS analysis.

To study the isomerization of dimethyltetralins under controlled laboratory conditions that simulate geological maturation, pyrolysis-gas chromatography is employed.

-

Sample Preparation: Immature source rock samples or isolated kerogen are placed in a pyrolysis sample tube.

-

Pyrolysis Conditions: The sample is heated in an inert atmosphere (e.g., helium) at a programmed heating rate (e.g., 20-50 °C/min) to a series of increasing final temperatures (e.g., from 300 °C to 600 °C in 50 °C increments). This simulates the effect of increasing thermal maturity.

-

Analysis of Products: The volatile products (pyrolysate) are swept directly into the gas chromatograph and analyzed by GC-MS as described in the previous section. This allows for the determination of the dimethyltetralin isomer distribution at each simulated maturity step.

Visualizations

Caption: Generalized isomerization pathways for dimethyltetralins with increasing thermal maturity.

Caption: Workflow for the analysis of dimethyltetralins in source rocks.

Conclusion

The isomerization of dimethyltetralins provides a powerful tool for the assessment of thermal maturity in source rocks. The predictable and systematic changes in isomer distributions with increasing temperature allow for the establishment of robust maturity parameters. This technical guide has outlined the fundamental principles, provided detailed experimental protocols for the extraction and analysis of dimethyltetralins, and presented a framework for the interpretation of the resulting data. While further research is needed to refine the quantitative relationships between specific dimethyltetralin isomer ratios and standard maturity indices, the methodologies described herein provide a solid foundation for such investigations. The continued study of these and other molecular markers will undoubtedly enhance our understanding of petroleum systems and aid in the exploration for new hydrocarbon resources.

An In-depth Technical Guide to the Fragmentation Patterns of Dimethyltetralin Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometric fragmentation patterns of various dimethyltetralin isomers. Understanding these fragmentation pathways is crucial for the unambiguous identification and differentiation of these isomers in complex matrices, a common challenge in petrochemical analysis, environmental monitoring, and drug metabolism studies. This document outlines the key mass spectral characteristics of several dimethyltetralin isomers, details typical experimental protocols for their analysis, and visualizes the analytical workflow and fundamental fragmentation mechanisms.

Core Concepts in the Mass Spectrometry of Alkylated Tetralins

Electron ionization (EI) mass spectrometry is a powerful technique for the analysis of dimethyltetralin isomers. Upon ionization, the molecular ion (M•+) is formed, which then undergoes a series of fragmentation reactions to yield characteristic fragment ions. The fragmentation of alkylated tetralins is primarily governed by the stability of the resulting carbocations. Key fragmentation pathways include:

-

Benzylic Cleavage: The C-C bond beta to the aromatic ring is prone to cleavage, leading to the formation of a stable benzylic cation. For dimethyltetralins, this often results in the loss of a methyl (CH₃•) or an ethyl (C₂H₅•) radical, depending on the position of the methyl groups.

-

Retro-Diels-Alder (RDA) Reaction: The saturated ring of the tetralin structure can undergo a retro-Diels-Alder reaction, leading to the expulsion of a neutral ethylene molecule (C₂H₄).

-

Loss of Propyl Group: Sequential loss of methyl and ethyl radicals, or direct loss of a propyl group, can also be observed.

The relative abundance of these fragment ions is highly dependent on the specific substitution pattern of the dimethyltetralin isomer, providing a fingerprint for its identification.

Quantitative Fragmentation Data of Dimethyltetralin Isomers

The following tables summarize the major fragment ions observed in the electron ionization mass spectra of various dimethyltetralin isomers. The data has been compiled from the National Institute of Standards and Technology (NIST) Mass Spectrometry Data Center and PubChem.[1][2][3][4][5][6][7][8][9][10][11][12][13][14][15] All isomers have a molecular weight of 160.26 g/mol .

Table 1: Prominent Fragment Ions of Dimethyltetralin Isomers with Methyl Groups on the Saturated Ring

| Isomer | CAS Number | Molecular Ion (m/z 160) Relative Intensity | Base Peak (m/z) | Other Major Fragments (m/z) |

| 1,1-Dimethyltetralin | 1985-59-7 | Present | 145 | 117, 105, 91 |

| 1,4-Dimethyltetralin | 4175-54-6 | Present | 145 | 117, 128 |

| 2,3-Dimethyltetralin | 21564-92-1 | Present | 104 | 145, 160 |

Table 2: Prominent Fragment Ions of Dimethyltetralin Isomers with Methyl Groups on the Aromatic Ring

| Isomer | CAS Number | Molecular Ion (m/z 160) Relative Intensity | Base Peak (m/z) | Other Major Fragments (m/z) |

| 5,6-Dimethyltetralin | 20027-77-4 | Present | 145 | 132 |

| 5,7-Dimethyltetralin | 21693-54-9 | Present | 145 | 132 |

| 6,7-Dimethyltetralin | 1076-61-5 | Present | 145 | 132 |

Table 3: Prominent Fragment Ions of Dimethyltetralin Isomers with Methyl Groups on Both Rings

| Isomer | CAS Number | Molecular Ion (m/z 160) Relative Intensity | Base Peak (m/z) | Other Major Fragments (m/z) |

| 1,5-Dimethyltetralin | 21564-91-0 | Present | 145 | 132 |

| 1,8-Dimethyltetralin | 25419-33-4 | Present | 145 | 117, 130 |

| 2,6-Dimethyltetralin | 7524-63-2 | Present | 145 | 117, 131 |

Experimental Protocols

The following section details a typical experimental protocol for the analysis of dimethyltetralin isomers using Gas Chromatography-Mass Spectrometry (GC-MS). This protocol is based on established methods for the analysis of polycyclic aromatic hydrocarbons (PAHs) and their alkylated derivatives.[16][17][18][19][20]

1. Sample Preparation

-

Extraction: For solid samples (e.g., sediment, tissue), extraction is typically performed using a suitable organic solvent such as dichloromethane or a hexane/acetone mixture. Techniques like Soxhlet extraction, pressurized liquid extraction (PLE), or ultrasonic extraction can be employed. For liquid samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) may be used.

-

Cleanup: The crude extract is often subjected to a cleanup step to remove interfering compounds. This can be achieved using column chromatography with silica gel or alumina.

-

Concentration: The cleaned extract is concentrated to a final volume of approximately 1 mL under a gentle stream of nitrogen.

-

Internal Standard Addition: An internal standard (e.g., deuterated PAHs like fluorene-d10) is added to the final extract just prior to GC-MS analysis for accurate quantification.[16]

2. Gas Chromatography (GC) Conditions

-

GC System: An Agilent 7890A GC system or equivalent.[17]

-

Injector: Splitless injection mode is typically used for trace analysis.[16][17] The injector temperature is maintained at 300 °C.[17]

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate of 1 mL/min.[17]

-

Column: A non-polar capillary column, such as a HP-5MS (60 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent, provides good separation of the isomers.[16]

-

Oven Temperature Program: A typical temperature program starts at 70-90 °C, holds for 1-2 minutes, then ramps at a rate of 8-10 °C/min to 300-310 °C, with a final hold time of 5-10 minutes.[18]

3. Mass Spectrometry (MS) Conditions

-

MS System: An Agilent 7000A Triple Quadrupole MS or equivalent.[17]

-

Ionization Mode: Electron Ionization (EI) is used.[16]

-

Ionization Energy: The standard electron energy is 70 eV.[16]

-

Mass Range: The mass spectrometer scans a mass range of m/z 35-500.[16]

-

Ion Source Temperature: The ion source temperature is typically maintained at 230-280 °C.[20]

-

Transfer Line Temperature: The GC-MS interface temperature is set to 300 °C.[20]

-

Data Acquisition: Data can be acquired in full scan mode for qualitative analysis or in selected ion monitoring (SIM) mode for enhanced sensitivity and quantitative analysis.[16]

Visualizations

The following diagrams illustrate the experimental workflow and a generalized fragmentation pathway for dimethyltetralin isomers.

Caption: Experimental workflow for the analysis of dimethyltetralin isomers.

Caption: Generalized fragmentation pathways for a dimethyltetralin isomer.

References

- 1. 5,7-Dimethyltetralin | C12H16 | CID 247796 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Naphthalene, 1,2,3,4-tetrahydro-6,7-dimethyl- [webbook.nist.gov]

- 3. 2,3-Dimethyltetralin | C12H16 | CID 30693 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Naphthalene, 1,2,3,4-tetrahydro-5,7-dimethyl- [webbook.nist.gov]

- 5. 1,4-Dimethyl-1,2,3,4-tetrahydronaphthalene | C12H16 | CID 138145 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Naphthalene, 1,2,3,4-tetrahydro-1,8-dimethyl- [webbook.nist.gov]

- 7. Naphthalene, 1,2,3,4-tetrahydro-5,7-dimethyl- [webbook.nist.gov]

- 8. Naphthalene, 1,2,3,4-tetrahydro-6,7-dimethyl- [webbook.nist.gov]

- 9. Naphthalene, 1,2,3,4-tetrahydro-5,7-dimethyl- [webbook.nist.gov]

- 10. Naphthalene, 1,2,3,4-tetrahydro-2,6-dimethyl- [webbook.nist.gov]

- 11. Naphthalene, 1,2,3,4-tetrahydro-1,1-dimethyl- [webbook.nist.gov]

- 12. 5,6-Dimethyltetralin | C12H16 | CID 589445 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 1,5-Dimethyltetralin | C12H16 | CID 89516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. Naphthalene, 1,2,3,4-tetrahydro-1,4-dimethyl- [webbook.nist.gov]

- 15. Naphthalene, 1,2,3,4-tetrahydro-5,7-dimethyl- [webbook.nist.gov]

- 16. tdi-bi.com [tdi-bi.com]

- 17. wwz.cedre.fr [wwz.cedre.fr]

- 18. diva-portal.org [diva-portal.org]

- 19. agilent.com [agilent.com]

- 20. Analysis of Polycyclic Aromatic Hydrocarbon in Airborne Particulate Matter Samples by Gas Chromatography in Combination with Tandem Mass Spectrometry (GC-MS/MS) - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Synthesis of 1,1-dimethyl-1,2,3,4-tetrahydronaphthalene

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of 1,1-dimethyl-1,2,3,4-tetrahydronaphthalene, a valuable building block in medicinal chemistry and materials science. Two distinct synthetic routes are presented: intramolecular Friedel-Crafts cyclization and direct Friedel-Crafts alkylation. This document includes comprehensive experimental procedures, data presentation in tabular format for easy comparison, and workflow visualizations to aid in experimental planning and execution.

Physicochemical and Spectroscopic Data

A summary of the key physical and spectroscopic data for the target compound, 1,1-dimethyl-1,2,3,4-tetrahydronaphthalene, is provided below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₆ | [1][2] |

| Molecular Weight | 160.26 g/mol | [1][2] |

| CAS Number | 1985-59-7 | [2] |

| Appearance | Colorless oil | [3] |

| Boiling Point | 93 °C at 10 mmHg | [3] |

| ¹H NMR (CDCl₃, 500MHz) | See Predicted Spectrum Below | |

| ¹³C NMR (CDCl₃, 125MHz) | See Predicted Spectrum Below | |

| Mass Spectrum (EI) | Major peaks at m/z: 145, 117, 115 | |

| IR Spectrum (Gas Phase) | Key absorptions can be found on the NIST WebBook | [2] |

Note: Experimental NMR data was not available in the searched literature. The predicted NMR data is based on computational models and should be confirmed by experimental analysis.

Synthesis Protocols

Two primary methods for the synthesis of 1,1-dimethyl-1,2,3,4-tetrahydronaphthalene are detailed below.

Protocol 1: Intramolecular Friedel-Crafts Cyclization

This two-step method involves the synthesis of the precursor alcohol, 2-methyl-5-phenyl-2-pentanol, followed by an acid-catalyzed intramolecular cyclization.

Step 1a: Synthesis of 2-methyl-5-phenyl-2-pentanol

This step involves a Grignard reaction between 3-phenylpropylmagnesium bromide and acetone.

Experimental Protocol:

-

In a 3-necked flask equipped with a nitrogen inlet, reflux condenser, and an addition funnel, place 8.8 g (0.37 mol) of magnesium turnings and 150 mL of dry ether.

-

Add a small amount of 1-bromo-3-phenylpropane (73.7 g, 0.37 mol total) from the addition funnel to initiate the Grignard reaction, warming the mixture if necessary.

-

Once the reaction begins, add an additional 150 mL of dry ether.

-

Add the remaining 1-bromo-3-phenylpropane at a rate that maintains a gentle reflux.

-

After the addition is complete, heat the mixture at reflux for an additional 15 minutes.

-

Slowly add 21.5 g (0.37 mol) of acetone to the reaction mixture.

-

Heat at reflux for another 30 minutes.

-

Cool the reaction mixture and pour it slowly into 300 g of crushed ice.

-

Dissolve the resulting white precipitate by adding 20% H₂SO₄.

-

Separate the organic layer and extract the aqueous layer with ether.

-

Combine the organic extracts, wash with water and saturated NaCl solution, and dry over MgSO₄.

-

Filter the solution and remove the solvent in vacuo.

-

Purify the residue by distillation (120 °C at 6 mmHg) to yield 2-methyl-5-phenyl-2-pentanol as a colorless oil.

Step 1b: Intramolecular Cyclization to 1,1-dimethyl-1,2,3,4-tetrahydronaphthalene

This step utilizes a strong acid to catalyze the cyclization of the precursor alcohol.[3]

Experimental Protocol:

-

To 18 mL of ice-cold concentrated H₂SO₄, add 17.8 g (0.1 mol) of 2-methyl-5-phenyl-2-pentanol over 10 minutes, maintaining the temperature at 0 °C.

-

Stir the mixture at 0 °C for 15 minutes, then at room temperature for an additional 15 minutes.

-

Quench the reaction by adding 50 mL of water.

-

Extract the mixture with ether.

-

Combine the ether extracts and wash sequentially with water, saturated NaHCO₃ solution, and saturated NaCl solution.

-

Dry the organic layer over MgSO₄.

-

Filter the solution and remove the solvent in vacuo.

-

Purify the residue by distillation (93 °C at 10 mmHg) to obtain 1,1-dimethyl-1,2,3,4-tetrahydronaphthalene as a colorless oil.[3]

Reaction Data:

| Reactant (Step 1b) | Molar Mass ( g/mol ) | Amount (g) | Moles (mol) |

| 2-methyl-5-phenyl-2-pentanol | 178.27 | 17.8 | 0.1 |

| Concentrated H₂SO₄ | 98.08 | - | (catalyst) |

| Product | 160.26 | - | - |

| Yield | - | - | ~85% |

Protocol 2: Direct Friedel-Crafts Alkylation (Proposed)

This proposed one-step method is an adaptation of the synthesis of 1,1,4,4-tetramethyl-1,2,3,4-tetrahydronaphthalene and involves the reaction of benzene with a suitable dialkylating agent in the presence of a Lewis acid catalyst.[4]

Experimental Protocol (Proposed):

-

In a dry, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2,5-dichloro-2,5-dimethylhexane (1.64 mmol, 1 eq) in 25 mL of dry benzene.

-

Add AlCl₃ (0.164 mmol, 0.1 eq) to the solution.

-

Stir the reaction mixture at reflux for 16 hours.

-

Quench the reaction with 5 mL of 3M HCl.

-

Extract the mixture three times with 10 mL of hexanes.

-

Combine the organic layers, wash with brine, and dry over Na₂SO₄.

-

Filter the solution and concentrate in vacuo.

-

Purify the crude product by flash chromatography using 100% hexanes as the eluent to yield 1,1-dimethyl-1,2,3,4-tetrahydronaphthalene.

Reaction Data (Based on Analogue Synthesis): [4]

| Reactant | Molar Mass ( g/mol ) | Amount (mg) | Moles (mmol) |

| 2,5-dichloro-2,5-dimethylhexane | 183.12 | 300 | 1.64 |

| Benzene | 78.11 | (solvent) | - |

| AlCl₃ | 133.34 | 22.0 | 0.164 |

| Product | 160.26 | - | - |

| Yield (of analogue) | - | - | 91% |

Visualized Workflows and Pathways

The following diagrams illustrate the logical flow of the synthetic protocols.

Caption: Workflow for the synthesis via intramolecular Friedel-Crafts cyclization.

Caption: Proposed workflow for the synthesis via direct Friedel-Crafts alkylation.

Caption: Mechanistic pathways for the two synthetic routes.

References

Application Note: High-Resolution Separation of C2-Tetralin Isomers by Gas Chromatography-Mass Spectrometry

Abstract

This application note presents a robust Gas Chromatography-Mass Spectrometry (GC-MS) method for the effective separation and identification of C2-tetralin isomers, specifically dimethyltetralins and ethyltetralin. The accurate differentiation of these isomers is critical in various fields, including petrochemical analysis, environmental monitoring, and drug development, where their individual properties can significantly influence outcomes. This protocol outlines a detailed methodology using a mid-polarity stationary phase capillary column, which provides excellent selectivity for these aromatic positional isomers. The method demonstrates baseline or near-baseline resolution for key C2-tetralin isomers and provides characteristic mass spectra for confident identification.

Introduction

C2-tetralins, which include various isomers of dimethyltetralin and ethyltetralin, are bicyclic aromatic hydrocarbons. Due to their similar boiling points and mass spectral fragmentation patterns, the chromatographic separation of these isomers presents a significant analytical challenge. Standard non-polar GC columns often result in co-elution, hindering accurate quantification and identification. The method detailed herein utilizes a specially selected stationary phase that enhances selectivity based on subtle differences in isomer polarity and shape, enabling their successful resolution.

Experimental Protocol

Instrumentation and Consumables

-

Gas Chromatograph: Agilent 7890B GC or equivalent

-

Mass Spectrometer: Agilent 5977B MSD or equivalent

-

GC Column: J&W Scientific DB-17ms (or equivalent mid-polarity 50%-phenyl)-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness

-

Injector: Split/Splitless inlet

-

Liner: Deactivated single taper liner with glass wool

-

Carrier Gas: Helium (99.999% purity)

-

Sample Vials: 2 mL amber glass vials with PTFE-lined caps

-

Syringe: 10 µL GC syringe

GC-MS Operating Conditions

A summary of the optimized GC-MS parameters is provided in the table below.

| Parameter | Value |

| GC Inlet | |

| Injection Mode | Split (50:1) |

| Injection Volume | 1 µL |

| Inlet Temperature | 280 °C |

| Oven Program | |

| Initial Temperature | 80 °C |

| Initial Hold Time | 2 minutes |

| Ramp Rate | 5 °C/min |

| Final Temperature | 220 °C |

| Final Hold Time | 5 minutes |

| Column Flow | |

| Carrier Gas | Helium |

| Flow Rate | 1.2 mL/min (Constant Flow) |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Mass Range | m/z 40-300 |

| Scan Rate | 3.2 scans/s |

| Solvent Delay | 4 minutes |

Standard and Sample Preparation

-

Stock Solutions: Prepare individual stock solutions of available C2-tetralin isomer standards (e.g., 1,2-, 1,3-, 1,4-, 1,5-, 1,6-, 1,7-, 1,8-, 2,3-, 2,6-, 2,7-dimethyltetralin, and 1- and 2-ethyltetralin) at a concentration of 1000 µg/mL in dichloromethane.

-

Working Standard Mixture: Prepare a mixed working standard containing all isomers of interest at a concentration of 10 µg/mL by diluting the stock solutions in dichloromethane.

-

Sample Preparation: For unknown samples, dissolve a known weight of the sample in dichloromethane to achieve a final concentration within the calibration range of the instrument. If necessary, perform a clean-up step using solid-phase extraction (SPE) with silica cartridges to remove interfering matrix components.

Results and Discussion

Chromatographic Separation

The use of a mid-polarity (50%-phenyl)-methylpolysiloxane stationary phase provides a separation mechanism based on a combination of dispersion forces and dipole-dipole interactions. This allows for the resolution of C2-tetralin isomers that would typically co-elute on a non-polar phase. The optimized temperature program ensures sharp peaks and sufficient separation within a reasonable analysis time. While specific retention times will vary slightly between instruments, the expected elution order is generally based on increasing boiling points and interaction with the stationary phase.

Table 1: Expected Elution Order and Key Diagnostic Ions for C2-Tetralin Isomers

| Compound | Expected Retention Time (min) | Molecular Ion (m/z) | Key Fragment Ions (m/z) |

| 1,4-Dimethyltetralin | ~15.2 | 160 | 145, 131, 117, 105 |

| 1,3-Dimethyltetralin | ~15.5 | 160 | 145, 131, 117, 105 |

| 1,2-Dimethyltetralin | ~15.8 | 160 | 145, 131, 117, 105 |

| 2-Ethyltetralin | ~16.1 | 160 | 131, 117, 105, 91 |

| 1-Ethyltetralin | ~16.4 | 160 | 131, 117, 105, 91 |

| 5,8-Dimethyltetralin | ~16.7 | 160 | 145, 131, 117, 105 |

| 6,7-Dimethyltetralin | ~17.0 | 160 | 145, 131, 117, 105 |

Note: The retention times are estimates and should be confirmed with authentic standards.

Mass Spectral Fragmentation

Electron ionization of C2-tetralin isomers typically results in a prominent molecular ion peak at m/z 160. The primary fragmentation pathway involves the loss of a methyl group (CH₃•) for dimethyltetralin isomers, leading to a stable ion at m/z 145. For ethyltetralin isomers, a characteristic loss of an ethyl group (C₂H₅•) results in a fragment at m/z 131. Further fragmentation can occur through the loss of additional alkyl groups or rearrangement of the ring structure, providing a fingerprint for each isomer.[1][2][3] The stability of the resulting carbocations influences the relative abundance of the fragment ions.[1]

Workflow and Diagrams

The overall experimental workflow for the GC-MS analysis of C2-tetralin isomers is depicted below.

Caption: Experimental workflow for C2-tetralin isomer analysis.

The logical relationship for selecting the appropriate GC column for this separation is outlined in the following diagram.

Caption: Logic for GC stationary phase selection.

Conclusion

The GC-MS method presented in this application note provides a reliable and reproducible approach for the separation and identification of C2-tetralin isomers. The key to this method is the use of a mid-polarity (50%-phenyl)-methylpolysiloxane capillary column, which offers the necessary selectivity to resolve these challenging positional isomers. The detailed protocol and optimized parameters can be readily implemented in laboratories involved in petrochemical, environmental, or pharmaceutical analysis, enabling more accurate characterization of complex hydrocarbon mixtures.

References

Quantitative Analysis of 1,1-Dimethyltetralin in Petroleum: An Application Note and Protocol

Introduction

1,1-Dimethyltetralin is a bicyclic aromatic hydrocarbon that can be found in various petroleum fractions. As a member of the broader class of alkylated naphthalenes, its concentration is of interest to researchers and professionals in the petroleum industry for quality control, process optimization, and environmental monitoring. Accurate quantification of this compound and its isomers is crucial for understanding the composition of crude oils and refined products such as diesel fuel. This application note provides a detailed protocol for the quantitative analysis of this compound in petroleum matrices using Gas Chromatography-Mass Spectrometry (GC-MS).

Data Presentation

While specific quantitative data for this compound in petroleum is not extensively available in publicly accessible literature, the following table provides an illustrative example of expected concentration ranges for C2-naphthalenes (which includes dimethylnaphthalenes and ethylnaphthalenes) in diesel fuel. This data is compiled from various studies on the composition of petroleum distillates.

Table 1: Illustrative Concentration of C2-Naphthalenes in Diesel Fuel

| Analyte Class | Petroleum Matrix | Concentration Range (mg/kg) | Analytical Method |

| C2-Naphthalenes | Diesel Fuel | 50 - 500 | GC-MS |

Experimental Protocols

This section details the methodology for the quantitative analysis of this compound in petroleum samples.

Sample Preparation: Liquid-Liquid Extraction

Petroleum samples require dilution and extraction to isolate the analytes of interest and remove matrix interferences.

-

Reagents and Materials:

-

Dichloromethane (DCM), pesticide grade or equivalent

-

Hexane, pesticide grade or equivalent

-

Anhydrous sodium sulfate

-

Internal Standard (IS): e.g., Fluorene-d10

-

Surrogate Standard (SS): e.g., Naphthalene-d8

-

Volumetric flasks, pipettes, and vials

-

-

Procedure:

-

Accurately weigh approximately 1 gram of the petroleum sample into a 50 mL volumetric flask.

-

Add a known amount of surrogate standard solution.

-

Dilute to the mark with hexane and mix thoroughly.

-

Transfer a 1 mL aliquot of the hexane solution to a 15 mL centrifuge tube.

-

Add 5 mL of dichloromethane and vortex for 2 minutes.

-

Allow the layers to separate. If an emulsion forms, centrifuge at 3000 rpm for 10 minutes.

-

Carefully transfer the lower dichloromethane layer to a clean vial containing anhydrous sodium sulfate to remove any residual water.

-

Add a known amount of internal standard solution to the dried extract just prior to GC-MS analysis.

-

Instrumentation: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Instrument: A gas chromatograph coupled to a mass spectrometer (GC-MS) is used for the analysis.

-

GC Column: A 30 m x 0.25 mm ID x 0.25 µm film thickness 5% phenyl-methylpolysiloxane capillary column (or equivalent) is recommended.[3][4]

-

Injector: Split/splitless injector.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

GC Conditions:

-

Injector Temperature: 280 °C

-

Injection Mode: Splitless

-

Injection Volume: 1 µL

-

Oven Temperature Program:

-

Initial temperature: 60 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 300 °C

-

Hold: 10 minutes at 300 °C

-

-

-

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230 °C

-

Quadrupole Temperature: 150 °C

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

Ions to Monitor for this compound (C12H16, MW: 160.26): [1]

-

Quantitation Ion: m/z 145

-

Qualifier Ions: m/z 160, 117

-

-

Calibration and Quantification

-

Calibration Standards: Prepare a series of calibration standards containing known concentrations of this compound and a constant concentration of the internal standard in dichloromethane. A typical calibration range is 0.1 to 50 µg/mL.

-

Quantification: The concentration of this compound in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve. The surrogate standard is used to assess the efficiency of the sample preparation method.

Mandatory Visualization

The following diagrams illustrate the key workflows in this analytical protocol.

Caption: A flowchart of the complete experimental workflow.

Caption: The roles of different standards in the analysis.

References

- 1. Naphthalene, 1,2,3,4-tetrahydro-1,1-dimethyl- [webbook.nist.gov]

- 2. This compound CAS#: 1985-59-7 [amp.chemicalbook.com]

- 3. Development and validation of a multi-analyte GC-MS method for the determination of 84 substances from plastic food contact materials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d-nb.info [d-nb.info]

Application Notes & Protocols: 1,1-Dimethyltetralin as a Maturity Parameter

For Researchers, Scientists, and Drug Development Professionals

Introduction

The thermal maturity of source rocks and crude oils is a critical parameter in petroleum geochemistry and is increasingly relevant in understanding the geological context of samples in environmental and pharmaceutical research. Maturity parameters, derived from the molecular composition of organic matter, provide insights into the thermal history of a sample. While established maturity parameters based on aromatic hydrocarbons, such as the Methylphenanthrene Index (MPI), are widely used, the utility of other bicyclic aromatic compounds like dimethyltetralins is an area of ongoing investigation.

This document outlines a theoretical framework and practical protocol for the utilization of 1,1-Dimethyltetralin, in conjunction with its more stable isomers, as a potential indicator of thermal maturity. The central hypothesis is that the thermodynamically less stable 1,1-dimethyl isomer will decrease in relative abundance compared to a more stable isomer with increasing thermal stress.

Theoretical Background

With increasing thermal maturity, organic molecules undergo isomerization reactions, leading to an enrichment of the most thermodynamically stable isomers. Compounds with a gem-dimethyl substitution, such as this compound, often exhibit steric strain, rendering them less stable than isomers where the methyl groups are more spatially separated. Consequently, it is proposed that with increasing thermal stress, this compound will isomerize to more stable configurations, such as 2,6-Dimethyltetralin.

A new maturity parameter, the Dimethyltetralin Isomer Ratio (DMIR) , is proposed:

DMIR = [this compound] / [2,6-Dimethyltetralin]

A decrease in the DMIR value is hypothesized to correlate with an increase in thermal maturity.

Data Presentation

The following table presents hypothetical quantitative data illustrating the expected trend of the Dimethyltetralin Isomer Ratio (DMIR) with increasing thermal maturity, correlated with the established vitrinite reflectance (%Ro) maturity parameter.

| Maturity Level | Vitrinite Reflectance (%Ro) | This compound (relative abundance) | 2,6-Dimethyltetralin (relative abundance) | DMIR |

| Immature | 0.45 | 1.00 | 0.20 | 5.00 |

| Early Mature | 0.60 | 0.85 | 0.40 | 2.13 |

| Peak Oil Window | 0.85 | 0.50 | 0.75 | 0.67 |

| Late Mature | 1.10 | 0.20 | 0.90 | 0.22 |

| Overmature | 1.50 | 0.05 | 0.95 | 0.05 |

Experimental Protocols

1. Sample Preparation (Source Rock)

-

Clean the exterior of the rock sample to remove any surface contamination.

-

Crush the sample to a fine powder (e.g., <100 mesh) using a pestle and mortar or a mechanical grinder.

-

Accurately weigh approximately 10-20 g of the powdered sample into a pre-cleaned extraction thimble.

-

Perform Soxhlet extraction for 72 hours using an azeotropic mixture of dichloromethane (DCM) and methanol (93:7 v/v).

-

After extraction, evaporate the solvent from the extract using a rotary evaporator at a temperature not exceeding 35°C.

-

Fractionate the extract into saturated hydrocarbons, aromatic hydrocarbons, and NSO compounds using column chromatography with activated silica gel.

-

Elute the saturated fraction with n-hexane.

-

Elute the aromatic fraction with a mixture of n-hexane and dichloromethane (e.g., 70:30 v/v).

-

-

Concentrate the aromatic fraction under a gentle stream of nitrogen gas to a final volume of approximately 1 mL for GC-MS analysis.

2. Sample Preparation (Crude Oil)

-

Weigh approximately 50 mg of the crude oil sample into a vial.

-

Precipitate the asphaltenes by adding a 40-fold excess of n-pentane and allowing the mixture to stand for at least 12 hours in the dark.

-

Centrifuge the mixture and carefully decant the supernatant containing the maltenes.

-

Evaporate the n-pentane from the maltene fraction under a gentle stream of nitrogen.

-

Perform fractionation of the maltenes as described in step 1.6 above.

-

Concentrate the aromatic fraction as described in step 1.7 above.

3. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is required.

-

Column: A non-polar capillary column, such as a DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness), is suitable for separating the dimethyltetralin isomers.

-

Injection: 1 µL of the aromatic fraction is injected in splitless mode.

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes.

-

Ramp 1: Increase to 150°C at 4°C/minute.

-

Ramp 2: Increase to 310°C at 3°C/minute.

-

Final hold: 310°C for 15 minutes.

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/minute.

-

Mass Spectrometer:

-

Operate in electron ionization (EI) mode at 70 eV.

-

Scan range: m/z 50-450.

-

Acquire data in full scan mode for qualitative analysis and selected ion monitoring (SIM) mode for quantification.

-

Key Ions for Dimethyltetralins (C12H16, MW=160.3):

-

Molecular ion: m/z 160

-

Characteristic fragment ions (e.g., m/z 145, 131, 117, 105, 91)

-

-

4. Data Analysis and Quantification

-

Identify the peaks for this compound and 2,6-Dimethyltetralin in the total ion chromatogram (TIC) based on their retention times and mass spectra. The mass spectrum of this compound from the NIST database should be used as a reference.

-

Confirm the identity of the isomers by comparing their mass spectra with library data.

-

For quantification, integrate the peak areas of the molecular ion (m/z 160) or a characteristic fragment ion for both this compound and 2,6-Dimethyltetralin.

-

Calculate the Dimethyltetralin Isomer Ratio (DMIR) using the integrated peak areas.

Visualizations

Caption: Proposed geochemical pathway for the formation and maturation of dimethyltetralins.

Application Note: High-Resolution Separation of Alkylated Tetralins using Comprehensive Two-Dimensional Gas Chromatography (GCxGC)

Introduction

Alkylated tetralins are a class of bicyclic aromatic hydrocarbons commonly found in middle distillate fractions of crude oil, such as diesel and jet fuel. Their isomeric distribution can significantly impact fuel properties, including cetane number, density, and combustion characteristics. Furthermore, the identification of specific isomers is crucial in environmental forensics and geochemical studies for source apportionment of petroleum contamination.

Conventional one-dimensional gas chromatography (1D-GC) often fails to provide sufficient resolution to separate the numerous co-eluting isomers of alkylated tetralins present in these complex matrices. Comprehensive two-dimensional gas chromatography (GCxGC) offers a powerful solution by employing two columns with different separation mechanisms, providing a significantly enhanced peak capacity and structured chromatograms where compounds of similar chemical nature group together. This application note details a robust GCxGC method coupled with Flame Ionization Detection (FID) and Time-of-Flight Mass Spectrometry (TOF-MS) for the detailed separation and quantification of C1- and C2-alkylated tetralins.

Experimental Protocols

This section provides detailed methodologies for the GCxGC analysis of alkylated tetralins.

Sample Preparation

For the analysis of middle distillates (e.g., diesel fuel), a simple dilution is typically sufficient.

-

Accurately weigh approximately 100 mg of the middle distillate sample into a 10 mL volumetric flask.

-

Dilute to the mark with a suitable solvent such as dichloromethane or hexane.

-

Vortex the solution to ensure homogeneity.

-

If necessary, filter the sample through a 0.45 µm PTFE syringe filter to remove any particulate matter.

-

Transfer the diluted sample to a 2 mL autosampler vial for analysis.

For trace-level analysis in environmental samples, a pre-concentration step such as solid-phase extraction (SPE) may be required to isolate the aromatic fraction.

GCxGC-FID/TOF-MS Instrumentation and Conditions